4-[2-(Oxiran-2-YL)ethyl]quinoline
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Overview
Description
4-[2-(Oxiran-2-YL)ethyl]quinoline is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol It is characterized by the presence of a quinoline ring system substituted with an oxirane (epoxide) group at the 2-position of an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Oxiran-2-YL)ethyl]quinoline typically involves the reaction of quinoline derivatives with epoxide-containing reagents. One common method includes the alkylation of quinoline with an epoxide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Oxiran-2-YL)ethyl]quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under mild conditions.
Major Products: The major products formed from these reactions include diols, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(Oxiran-2-YL)ethyl]quinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[2-(Oxiran-2-YL)ethyl]quinoline is largely dependent on its interaction with molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
- 4-[2-(2-Oxiranyl)ethyl]quinoline
- 4-[2-(Oxiran-2-yl)ethyl]isoquinoline
- 4-[2-(Oxiran-2-yl)ethyl]naphthalene
Comparison: 4-[2-(Oxiran-2-YL)ethyl]quinoline is unique due to the presence of both a quinoline ring and an epoxide group. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it more versatile compared to similar compounds that may lack either the quinoline ring or the epoxide group .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-[2-(oxiran-2-yl)ethyl]quinoline |
InChI |
InChI=1S/C13H13NO/c1-2-4-13-12(3-1)10(7-8-14-13)5-6-11-9-15-11/h1-4,7-8,11H,5-6,9H2 |
InChI Key |
KXCUZCGIYOSLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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